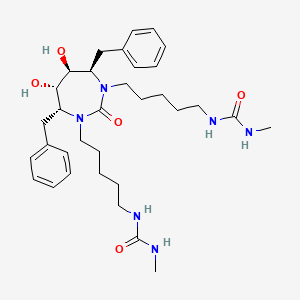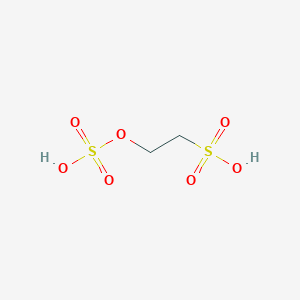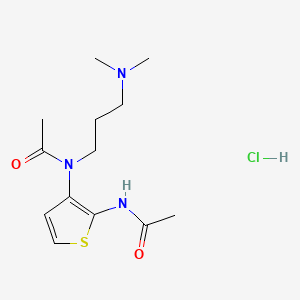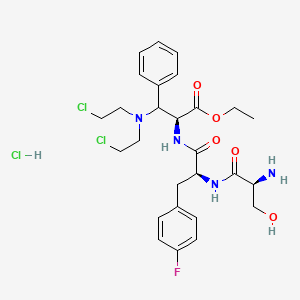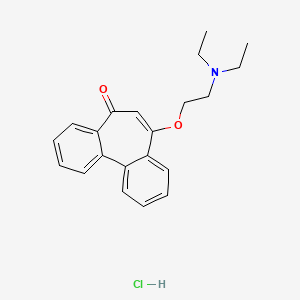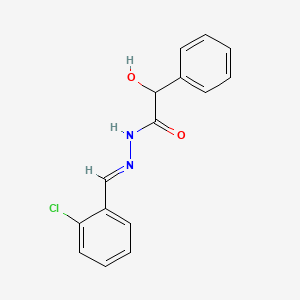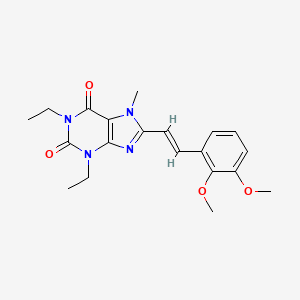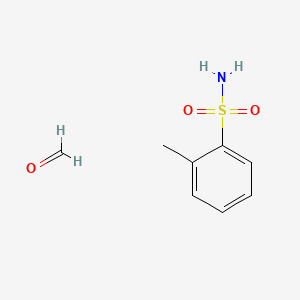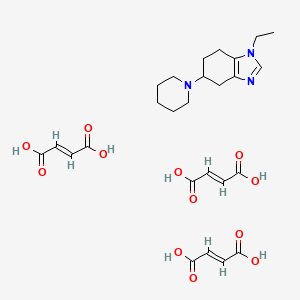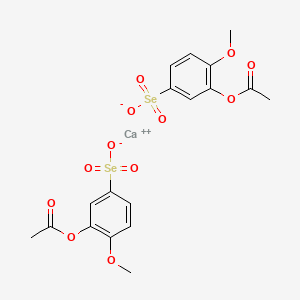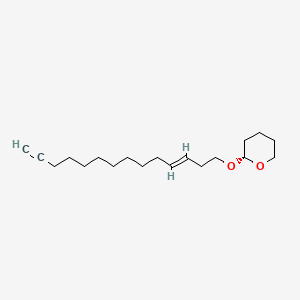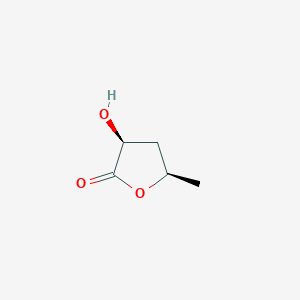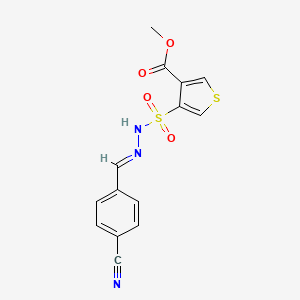
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a hydrazino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves the reaction of 4-cyanobenzaldehyde with methyl 3-thiophenecarboxylate in the presence of hydrazine hydrate and a sulfonylating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as large-scale reactors to handle the increased volume of reactants. The purification process would also be scaled up, potentially using industrial chromatography systems or crystallization tanks.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its hydrazino and sulfonyl groups.
Mecanismo De Acción
The mechanism of action of Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate
- Benzenesulfonic acid, 4-methyl-, 2-[(4-cyanophenyl)methylene]hydrazide
Uniqueness
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to its combination of a thiophene ring with a hydrazino and sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
145865-85-6 |
|---|---|
Fórmula molecular |
C14H11N3O4S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl 4-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)12-8-22-9-13(12)23(19,20)17-16-7-11-4-2-10(6-15)3-5-11/h2-5,7-9,17H,1H3/b16-7+ |
Clave InChI |
XIVLZYBBLHTQAO-FRKPEAEDSA-N |
SMILES isomérico |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES canónico |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


